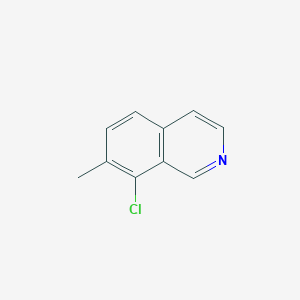

8-Chloro-7-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIYGEDISUAGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612927 | |

| Record name | 8-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-29-9 | |

| Record name | 8-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Halogenated and Alkylated Isoquinolines

Catalytic Strategies for the Construction of 8-Chloro-7-methylisoquinoline and Analogues

The synthesis of functionalized isoquinolines has been significantly advanced through the development of powerful catalytic systems. These methods offer high efficiency, regioselectivity, and functional group tolerance, which are often challenging to achieve with traditional synthetic routes.

Transition Metal-Catalyzed Approaches

Transition metals, particularly palladium, rhodium, and copper, have proven to be exceptionally versatile in catalyzing the formation of the isoquinoline (B145761) ring system. These metals facilitate key bond-forming events through various mechanistic pathways, including cyclizations, cross-couplings, and C-H functionalizations.

Palladium catalysis stands as a cornerstone for the synthesis of complex aromatic systems, including substituted isoquinolines. One effective strategy involves a one-pot, tandem approach combining methylation and chlorination through C–H activation. For instance, the synthesis of 8-Chloro-7-methylisoquinoline can be achieved using a Pd(OAc)₂/ligand system in DMF at 100°C. This reaction utilizes methylboronic acid as the methyl source and CuCl₂ for chlorination, affording the product in a 68% yield within 12 hours.

Furthermore, palladium-catalyzed nucleomethylation of alkynes presents a powerful method for constructing methylated heteroaromatic compounds, including 4-methylisoquinolines. rsc.orgresearchgate.net This process involves the simultaneous formation of the heterocyclic ring and the introduction of the methyl group. rsc.orgresearchgate.net For example, the reaction of a substituted 2-alkynylanilide with methylboronic acid in the presence of a palladium catalyst can yield the corresponding 4-methylisoquinoline (B18517) derivative. rsc.org

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

| One-Pot Methylation/Chlorination | Pd(OAc)₂/ligand, Methylboronic acid, CuCl₂ | DMF, 100°C, 12 h | 68% | |

| Sequential Methylation-Chlorination | 1. Methylating agent 2. NCS | 1. DoM 2. 50°C | 75.7% (overall) | |

| Nucleomethylation of Alkynes | Pd(TFA)₂, xantphos, K₃PO₄ | 1,4-dioxane, 50°C, 10 h | up to 70% | acs.org |

Table 1: Palladium-Catalyzed Synthesis of 8-Chloro-7-methylisoquinoline and Analogues

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of isoquinolones and isoquinolines through C-H activation and annulation reactions. mdpi.comresearchgate.netrsc.orgnih.govrsc.orgnih.govnycu.edu.twconsensus.app These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups. nih.gov A common strategy involves the reaction of benzamides with alkynes. researchgate.netrsc.orgnih.govnycu.edu.tw The amide directing group facilitates ortho C-H activation by the rhodium catalyst, leading to the formation of a rhodacycle intermediate which then undergoes annulation with the alkyne to form the isoquinolone product. nih.gov

For instance, the reaction of N-alkyl benzamides with internal alkynes in the presence of a [Cp*RhCl₂]₂ catalyst and a copper oxidant can produce highly substituted isoquinolones in good yields. nih.gov These isoquinolones can then be further functionalized to access a variety of isoquinoline derivatives. mdpi.com A notable advancement in this area is the use of air as the sole oxidant in an aqueous medium, which represents a greener and more economical approach. researchgate.netrsc.orgnycu.edu.tw

| Substrates | Catalyst/Oxidant | Solvent | Yield | Reference |

| N-alkyl benzamides + Alkynes | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | DCE | Good | nih.gov |

| N-alkyl benzamides + Alkynes | [CpRhCl₂]₂ / Air | Water | High | researchgate.netrsc.orgnycu.edu.tw |

| Benzaldimines + Alkynes | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | DCE | Moderate to Excellent | nih.gov |

| Enamides + Sulfoxonium ylides | [CpRhCl₂]₂ | Toluene (B28343) | Moderate to Good | rsc.orgconsensus.app |

Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolone and Isoquinoline Analogues

Copper-catalyzed reactions offer an economical and less toxic alternative to precious metal catalysis for the synthesis of isoquinolines. researchgate.net These methods often involve annulation strategies starting from readily available precursors. researchgate.netnih.govacs.orgrsc.orgthieme-connect.com For example, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones or β-keto esters can afford a variety of isoquinoline derivatives with high chemo- and regioselectivity. acs.org

Another approach involves the copper-catalyzed tandem synthesis of N-fused isoquinolines from ortho-halogenated aromatic alkynes and indole (B1671886) or pyrrole (B145914) derivatives. thieme-connect.com Copper salts such as CuI or Cu(OAc)₂ can effectively catalyze these transformations. thieme-connect.com Furthermore, the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones can be achieved through a copper-catalyzed cascade reaction of substituted 2-halobenzamides with β-keto esters under mild conditions. nih.gov

| Starting Materials | Catalyst/Ligand | Reaction Type | Yield | Reference |

| 2-halobenzamides + β-keto esters | CuI / L-proline | Cascade Annulation | Good | nih.gov |

| 2-haloaryloxime acetates + β-diketones | CuI | Cascade Annulation | High | acs.org |

| ortho-halogenated alkynes + indoles | CuI / (hydroxymethyl)benzotriazole | Tandem Annulation | Good | thieme-connect.com |

Table 3: Copper-Catalyzed Synthesis of Isoquinoline Analogues

Beyond copper, other earth-abundant 3d-transition metals such as iron, cobalt, and nickel are gaining prominence in the synthesis of isoquinolines. These metals offer sustainable alternatives to their precious metal counterparts. For example, cobalt-catalyzed C-H functionalization has been successfully employed for the synthesis of isoquinoline derivatives.

Photocatalytic and Electrochemical Synthesis Protocols

In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable strategies for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. rsc.orgnih.govrsc.orgbohrium.comacs.orgnih.govthieme-connect.deresearchgate.netepfl.ch These techniques often proceed under mild conditions and can enable unique chemical transformations.

Visible-light photoredox catalysis has been utilized for the C-H functionalization of heteroarenes. rsc.orgnih.govepfl.ch For instance, the C2-selective acylation of isoquinolines can be achieved using terminal alkynes as acyl radical precursors under oxidative conditions with a photocatalyst. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines can be accomplished through a photocatalytic oxidative [3+2] cycloaddition reaction between tetrahydroisoquinolines and N-substituted maleimides. researchgate.net

Electrochemical methods provide another green alternative for isoquinoline synthesis. acs.orgthieme-connect.deresearchgate.netresearchgate.net For example, the electrochemical trifluoromethylation/cyclization of activated alkenes can lead to the formation of isoquinoline-1,3-diones. researchgate.net Furthermore, the electro-photocatalytic alkylation of N-heteroarenes, including isoquinolines, with unactivated alkanes has been demonstrated, showcasing a novel approach to C-H bond functionalization. nih.govacs.org

| Method | Key Reagents/Catalyst | Transformation | Reference |

| Photocatalytic Acylation | Photocatalyst, Persulfate | C2-acylation of isoquinoline | nih.gov |

| Photocatalytic Cycloaddition | Porphyrin-based COF | Synthesis of pyrrolo[2,1-a]isoquinolines | researchgate.net |

| Electrochemical Cyclization | IMDN-SO₂CF₃ | Synthesis of isoquinoline-1,3-diones | researchgate.net |

| Electro-photocatalytic Alkylation | Cerium catalyst | Alkylation of isoquinolines with alkanes | nih.govacs.org |

Table 4: Photocatalytic and Electrochemical Synthesis of Isoquinoline Derivatives

Radical Cascade Reaction Pathways to Isoquinoline Scaffolds

Radical cascade reactions have emerged as a powerful tool for the construction of complex heterocyclic systems like isoquinolines from simple precursors. These reactions often proceed under mild conditions and can generate significant molecular complexity in a single step.

One approach involves the iron-catalyzed radical cascade cyclization of oxime esters with isocyanides, which yields 1-cyanoalkyl isoquinolines. rsc.org This method demonstrates good functional group tolerance and a broad substrate scope, providing a diverse range of isoquinoline derivatives in moderate to good yields. rsc.org Another strategy is the visible-light-mediated synthesis of isoquinolines through the intramolecular cyclization of an iminyl radical onto an alkyne, using an organic dye like eosin-Y as a photocatalyst. thieme-connect.com This reaction proceeds under mild conditions, though its effectiveness can be influenced by the electronic properties of the substituents on the alkyne. thieme-connect.com

Metal-free radical cyclizations have also been developed. For instance, the tandem oxidative cyclization of vinyl isocyanides with alkanes provides a direct route to 1-alkylisoquinolines. thieme.dethieme-connect.com This method is noted for its simplicity, efficiency, and excellent functional group tolerance. thieme.dethieme-connect.com Furthermore, photo-induced radical cascade reactions, such as the amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, have been used to synthesize amide-functionalized isoquinoline-1,3-diones under mild and environmentally friendly conditions. rsc.org

The following table summarizes various radical cascade reactions for isoquinoline synthesis:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cascade Cyclization | Oxime esters, Isocyanides | Iron catalyst | 1-Cyanoalkyl isoquinolines | rsc.org |

| Visible-Light-Mediated Cyclization | Iminyl radical precursor, Alkyne | Eosin-Y, Green LEDs | Substituted isoquinolines | thieme-connect.com |

| Metal-Free Oxidative Cyclization | Vinyl isocyanides, Alkanes | Metal-free | 1-Alkylisoquinolines | thieme.dethieme-connect.com |

| Photo-induced Cascade Amidation/Cyclization | N-(methacryloyl)benzamide, Oxamic acids | 4CzIPN (photosensitizer) | Amide-functionalized isoquinoline-1,3-diones | rsc.org |

Metal-Free and Green Chemistry Principles in Isoquinoline Synthesis

The development of synthetic methods that adhere to the principles of green chemistry is a major focus in modern organic synthesis. For isoquinolines, this includes the use of metal-free catalysts, environmentally benign solvents like water, and energy-efficient reaction conditions. nih.govijpsjournal.comrsc.org

Metal-free approaches often provide efficient alternatives to traditional methods. For example, a brominative annulation of 2-alkynyl arylimidates using a hypervalent iodine reagent and potassium bromide allows for the synthesis of 4-bromoisoquinolines at room temperature with high functional group tolerance. nih.gov Ultrasound-promoted synthesis in water has been employed for the creation of pyrido[2,1-a]isoquinoline derivatives, highlighting benefits such as high atom economy, shorter reaction times, and easy work-up. nih.gov

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water is another environmentally friendly method for producing isoquinolines and isoquinoline N-oxides. rsc.orgrsc.org This protocol is notable for proceeding without the need for organic solvents, additives, or ligands. rsc.orgrsc.org The selectivity between isoquinolines and their N-oxides can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. rsc.orgrsc.org Microwave-assisted synthesis using polyethylene (B3416737) glycol (PEG) as a biodegradable solvent has also been reported, offering a rapid and sustainable route to isoquinolines. researchgate.net

Classical and Refined Ring-Forming Reactions Relevant to Isoquinoline Synthesis

Several classical name reactions remain fundamental to the synthesis of the isoquinoline core. Modern refinements have expanded their scope and improved their efficiency, making them relevant for the preparation of complex derivatives like 8-Chloro-7-methylisoquinoline.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can then be oxidized to form the aromatic isoquinoline ring. wikipedia.orgorganic-chemistry.org The reaction is typically effective for electron-rich aromatic rings. organic-chemistry.org Microwave-assisted protocols have been developed to accelerate this reaction. organic-chemistry.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. acs.orgarkat-usa.orglifescienceglobal.com This reaction has been a cornerstone in the synthesis of isoquinoline alkaloids. arkat-usa.org Like the Bischler-Napieralski reaction, the products can be oxidized to furnish the fully aromatic isoquinoline core. organic-chemistry.org Asymmetric variants of the Pictet-Spengler reaction have been developed to produce chiral tetrahydroisoquinolines. acs.org

The following table compares the key features of these two classical reactions:

| Reaction | Starting Material | Key Reagent | Primary Product | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Dehydrating agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline | wikipedia.org |

| Pictet-Spengler | β-Arylethylamine and Aldehyde/Ketone | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline | arkat-usa.org |

Pomeranz-Fritsch Reactions

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, cyclized under acidic conditions. wikipedia.org This method is particularly relevant as it has been used to synthesize substituted isoquinolines. For instance, the synthesis of 8-methylisoquinoline (B3029354) can be achieved from o-tolualdehyde with an 18% yield. The position of the substituent on the starting benzaldehyde significantly influences the regioselectivity of the cyclization. A patent has mentioned the preparation of 8-chloro-7-methylisoquinoline via the Pomeranz-Fritsch reaction. google.com

A versatile and efficient method for synthesizing a wide variety of substituted isoquinolines is the electrophilic cyclization of iminoalkynes. acs.org These substrates, typically prepared from the Sonogashira coupling of a 2-halobenzaldehyde and a terminal alkyne followed by imine formation, can be cyclized under mild conditions in the presence of various electrophiles. acs.orgnih.gov

The choice of electrophile determines the substituent introduced at the 4-position of the isoquinoline ring. For example, using iodine (I₂) or iodine monochloride (ICl) leads to 4-iodoisoquinolines, while reagents like phenylselenyl chloride (PhSeCl) or phenylsulfenyl chloride (PhSCl) introduce selenium or sulfur-containing groups, respectively. acs.orgacs.orgorganic-chemistry.org This methodology is highly effective for a range of aryl-, alkenyl-, and alkyl-substituted iminoalkynes, affording the desired products in moderate to excellent yields. acs.orgnih.gov

Regioselective Chlorination and Methylation Strategies on the Isoquinoline Core

The synthesis of 8-Chloro-7-methylisoquinoline can be approached by the regioselective introduction of the chloro and methyl groups onto a pre-existing isoquinoline or a suitable precursor.

Regioselective Chlorination: The direct chlorination of a substituted isoquinoline requires careful control to achieve the desired regioselectivity. For the synthesis of 8-Chloro-7-methylisoquinoline, one could envision the chlorination of 7-methylisoquinoline (B1584925). Direct chlorination using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can be employed, often at low temperatures to control the position of chlorination. Another method involves the use of N-chlorosuccinimide (NCS). For example, 1-chloro-8-methylisoquinoline (B1601894) can be synthesized from its corresponding 2-oxide by refluxing in phosphoryl chloride (POCl₃). thieme-connect.de Modern methods for regioselective chlorination often utilize directing groups or specialized catalysts to achieve high selectivity on complex aromatic systems. tcichemicals.comnsf.gov

Regioselective Methylation: Introducing a methyl group at a specific position can be achieved through various methods. Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization. For instance, 7-methylisoquinoline can be synthesized in high yield and regioselectivity by lithiation of isoquinoline at the 7-position followed by quenching with methyl iodide. One-pot halogenation-methylation strategies using palladium catalysis have also emerged, allowing for the concurrent introduction of both chloro and methyl groups through C-H activation.

A plausible synthetic sequence for 8-Chloro-7-methylisoquinoline could involve the initial synthesis of 7-methylisoquinoline, followed by a regioselective chlorination at the 8-position. Alternatively, a 7-chloroisoquinoline (B1268606) could undergo regioselective methylation. Industrial-scale synthesis may employ continuous flow reactors for steps like lithiation and quenching to improve efficiency and scalability.

Chemical Reactivity and Derivatization Pathways of 8 Chloro 7 Methylisoquinoline

Reactivity of the Chloro Substituent

The chlorine atom at the C-8 position is a key handle for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The 8-chloro position on the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the heterocyclic aromatic ring system, which helps to stabilize the intermediate. masterorganicchemistry.com Nucleophilic substitution reactions can occur at the 8-chloro position with various nucleophiles, such as amines or thiols, typically in polar solvents like dimethylformamide (DMF) or ethanol. This pathway is crucial for introducing a diverse range of functional groups at this position.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 8-Amino-7-methylisoquinoline derivative |

| Thiol | R-SH | 8-Thioether-7-methylisoquinoline derivative |

| Alkoxide | R-O⁻ | 8-Alkoxy-7-methylisoquinoline derivative |

This table illustrates potential nucleophilic aromatic substitution reactions based on general principles of reactivity for chloro-substituted aza-aromatics. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in 8-chloro-7-methylisoquinoline can serve as an effective electrophilic partner. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate choice of catalyst, ligand, and reaction conditions can achieve high yields.

Suzuki Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-8 position. acs.org

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.org This method is used to synthesize 8-alkynyl-7-methylisoquinoline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl chloride and an amine (primary or secondary). It is a highly versatile method for synthesizing 8-amino-substituted isoquinolines.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | 8-Aryl/Alkyl-7-methylisoquinoline |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) salt, Base | C-C (sp) | 8-Alkynyl-7-methylisoquinoline |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base | C-N | 8-(Amino)-7-methylisoquinoline |

This table summarizes common cross-coupling reactions applicable to aryl chlorides. acs.orgrsc.orguni-muenchen.de

Reactivity of the Methyl Substituent

The methyl group at C-7 is not merely a passive substituent; its protons are sufficiently acidic to be removed by a strong base, and the group can be oxidized to other functional groups.

The C-7 methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transforms the electron-donating methyl group into a strongly electron-withdrawing carboxyl group, significantly altering the electronic properties of the molecule.

Furthermore, the protons of the methyl group at C-7 exhibit a degree of acidity due to the adjacent aromatic ring system. Like other methyl groups positioned alpha to a heteroaromatic ring nitrogen, it can be deprotonated by a strong base to form a nucleophilic carbanion. arsdcollege.ac.in This reactivity allows for subsequent functionalization at the methyl position.

The carbanion generated via deprotonation of the C-7 methyl group can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. For instance, 1-methylisoquinoline (B155361) is known to react with benzaldehyde (B42025) in the presence of a base to yield a styryl derivative. arsdcollege.ac.in A similar reaction is expected for 8-chloro-7-methylisoquinoline, where the nucleophilic methyl anion attacks the carbonyl carbon of an aldehyde, followed by dehydration to form a new carbon-carbon double bond. This pathway is a direct method for extending the carbon framework from the methyl group. rsc.org

| Electrophile | Reagent Example | Reaction Type | Product Type |

| Aldehyde | Benzaldehyde | Aldol-type Condensation | 8-Chloro-7-(styryl)isoquinoline |

| Ketone | Acetone | Aldol-type Condensation | 8-Chloro-7-(propen-2-yl)isoquinoline |

This table illustrates potential condensation reactions based on established reactivity of methyl-substituted isoquinolines. arsdcollege.ac.inrsc.org

Electrophilic and Nucleophilic Reactions on the Isoquinoline Nitrogen and Aromatic Rings

The isoquinoline nucleus itself possesses distinct reactive sites. The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile, while the fused aromatic rings can undergo substitution reactions.

The nitrogen atom in the isoquinoline ring readily undergoes reactions with electrophiles. It can be protonated by acids or alkylated by alkyl halides to form quaternary isoquinolinium salts. Treatment with peroxy acids, such as perbenzoic acid, leads to the formation of 8-chloro-7-methylisoquinoline N-oxide. arsdcollege.ac.in

Electrophilic aromatic substitution (e.g., nitration, halogenation) on the isoquinoline ring system preferentially occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. arsdcollege.ac.in In isoquinoline itself, substitution typically happens at the C-5 and C-8 positions. For 8-chloro-7-methylisoquinoline, the directing effects of the existing substituents must be considered. The 7-methyl group is an activating, ortho-, para-director, while the 8-chloro group is a deactivating, ortho-, para-director. These combined effects would likely direct an incoming electrophile to the C-5 position.

Nucleophilic attack on the carbon framework of the isoquinoline ring is generally less favorable but can occur, primarily at the C-1 position, especially if the nitrogen atom is quaternized, which increases the electrophilicity of the pyridine ring. arsdcollege.ac.in

Salt Formation and Quaternization of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic properties to the molecule, allowing it to react with acids to form salts. iust.ac.ir This is a fundamental reaction for isoquinolines and their derivatives. The process involves the protonation of the nitrogen atom by an acid, resulting in the formation of an isoquinolinium salt. For instance, treatment of 8-chloro-7-methylisoquinoline with a strong acid like hydrochloric acid (HCl) would yield 8-chloro-7-methylisoquinolinium chloride. These salts often exhibit increased solubility in polar solvents compared to the free base.

Beyond simple salt formation, the nitrogen atom can undergo quaternization by reacting with alkylating agents, such as alkyl halides. This reaction converts the tertiary amine of the isoquinoline ring into a quaternary ammonium (B1175870) salt. researchgate.net For example, reacting 8-chloro-7-methylisoquinoline with methyl iodide (CH₃I) would produce 8-chloro-2,7-dimethylisoquinolinium iodide. The formation of such quaternary salts is significant as it can modify the molecule's biological activity and serves as a key step in the synthesis of more complex heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. clockss.org

The basicity of the nitrogen, and thus the ease of salt formation and quaternization, is influenced by the electronic effects of the substituents on the benzene ring. While the methyl group at C-7 is electron-donating, the chloro group at C-8 is electron-withdrawing, and their combined effect will modulate the electron density at the nitrogen atom.

Table 1: Examples of Salt Formation and Quaternization Reactions

| Reactant | Reagent | Product Name | Reaction Type |

| 8-Chloro-7-methylisoquinoline | Hydrochloric Acid (HCl) | 8-Chloro-7-methylisoquinolinium chloride | Salt Formation |

| 8-Chloro-7-methylisoquinoline | Methyl Iodide (CH₃I) | 8-Chloro-2,7-dimethylisoquinolinium iodide | Quaternization |

Electrophilic Substitution on the Fused Benzene Ring

Electrophilic aromatic substitution in isoquinoline preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electron-withdrawing effect of the protonated nitrogen atom under acidic reaction conditions. iust.ac.ir For the parent isoquinoline molecule, electrophilic attack typically favors the C-5 and C-8 positions. iust.ac.ir

In the case of 8-chloro-7-methylisoquinoline, the directing effects of the existing substituents determine the position of further substitution. The C-8 position is already occupied by a chloro group. The substituents present are:

A methyl group (-CH₃) at C-7: This is an activating, ortho-, para-directing group. It activates the ring towards electrophilic attack and directs incoming electrophiles to its ortho (C-6 and C-8) and para (C-5) positions.

A chloro group (-Cl) at C-8: This is a deactivating, ortho-, para-directing group. It deactivates the ring but directs incoming electrophiles to its ortho (C-7) and para (C-6) positions.

Considering these effects, and with positions C-7 and C-8 being blocked, the most probable sites for electrophilic attack are C-5 (para to the activating methyl group) and C-6 (ortho to the activating methyl group and para to the deactivating chloro group). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions include nitration and sulfonation. organicchemistrytutor.commasterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, likely at the C-5 or C-6 position. organicchemistrytutor.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, also anticipated to substitute at the C-5 or C-6 position. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 8-Chloro-7-methyl-5-nitroisoquinoline and/or 8-Chloro-7-methyl-6-nitroisoquinoline |

| Sulfonation | H₂SO₄ / SO₃ | 8-Chloro-7-methylisoquinoline-5-sulfonic acid and/or 8-Chloro-7-methylisoquinoline-6-sulfonic acid |

Formation of Fused Heterocyclic Systems from 8-Chloro-7-methylisoquinoline Precursors

8-Chloro-7-methylisoquinoline is a valuable scaffold for the construction of more elaborate fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reactive sites on the molecule, including the chloro and methyl groups, as well as the isoquinoline nitrogen, can be utilized to build new rings onto the core structure.

Various synthetic strategies can be employed to form fused heterocycles from isoquinoline derivatives. For example:

Pyrrolo[2,1-a]isoquinolines: These systems can be synthesized from isoquinolinium salts. clockss.org A potential pathway could involve the quaternization of 8-chloro-7-methylisoquinoline, followed by reaction with a compound containing an active methylene (B1212753) group, leading to cyclization and the formation of a pyrrole (B145914) ring fused to the isoquinoline core. clockss.org

Triazolo-fused Systems: Palladium-catalyzed C-H functionalization has been used to create complex fused systems. For instance, quinoline-tethered triazoles have been converted into quinoline-fused triazolo-azepines. rsc.org A similar strategy could potentially be adapted for 8-chloro-7-methylisoquinoline, where the molecule is first derivatized with a triazole-containing side chain, followed by an intramolecular cyclization to form a fused triazolo system.

Naphthoquinone-fused Pyrrolo[2,1-a]isoquinolines: These complex structures, related to the lamellarin class of marine alkaloids, have been synthesized using isoquinoline precursors. researchgate.net The synthesis often involves coupling the isoquinoline moiety with another cyclic system, followed by cyclization to generate the final fused product.

The chloro group at the C-8 position can act as a leaving group in nucleophilic aromatic substitution reactions, which can be a key step in a ring-closing sequence. Alternatively, the methyl group at C-7 could be functionalized, for example, via oxidation or halogenation, to provide a handle for subsequent cyclization reactions.

Table 3: Examples of Fused Heterocyclic Systems Derived from Isoquinoline Scaffolds

| Fused System Class | General Synthetic Approach | Potential Application of 8-Chloro-7-methylisoquinoline |

| Pyrrolo[2,1-a]isoquinolines | Cyclization from isoquinolinium salts and active methylene compounds. clockss.org | Quaternization of the nitrogen followed by reaction and cyclization. |

| Triazolo-azepino-quinolines | Palladium-catalyzed intramolecular C-H functionalization of a triazole-tethered quinoline (B57606). rsc.org | Derivatization with a triazole side chain followed by intramolecular cyclization. |

| Naphthoquinone-fused Pyrroles | Lewis acid-catalyzed oxidative cyclization or base-mediated coupling reactions. researchgate.net | Use as a building block in multi-step syntheses involving coupling and cyclization reactions. |

Advanced Spectroscopic and Structural Characterization of 8 Chloro 7 Methylisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-chloro-7-methylisoquinoline. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the substitution pattern on the isoquinoline (B145761) core.

The ¹H and ¹³C NMR spectra of 8-chloro-7-methylisoquinoline are dictated by the electronic environment of each nucleus. The chloro and methyl substituents at the C8 and C7 positions, respectively, induce predictable changes in chemical shifts compared to the parent isoquinoline molecule due to their electronic (inductive and resonance) effects.

¹H NMR Spectroscopy: The aromatic protons of the isoquinoline core are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm). The proton at C1, adjacent to the nitrogen atom, is anticipated to be the most deshielded. The methyl group protons will appear as a sharp singlet in the upfield region (around δ 2.5 ppm). Due to the substitution at C7 and C8, the protons on the benzene (B151609) ring (H5 and H6) would likely appear as an AX system of two doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the molecule. Aromatic carbons typically resonate between δ 120–155 ppm. The carbon atom attached to the chlorine (C8) will be significantly influenced by the halogen's electronegativity. The methyl carbon will produce a signal in the high-field region (around δ 15–25 ppm).

The following tables provide predicted chemical shift assignments for 8-chloro-7-methylisoquinoline, based on established substituent effects on the isoquinoline nucleus.

Predicted ¹H NMR Chemical Shift Assignments for 8-Chloro-7-methylisoquinoline Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~9.2 | s |

| H3 | ~8.5 | d |

| H4 | ~7.6 | d |

| H5 | ~7.8 | d |

| H6 | ~7.5 | d |

| 7-CH₃ | ~2.6 | s |

Predicted ¹³C NMR Chemical Shift Assignments for 8-Chloro-7-methylisoquinoline Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152 |

| C3 | ~143 |

| C4 | ~121 |

| C4a | ~135 |

| C5 | ~129 |

| C6 | ~128 |

| C7 | ~138 |

| C8 | ~132 |

| C8a | ~127 |

| 7-CH₃ | ~18 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. sdsu.edu For 8-chloro-7-methylisoquinoline, COSY would show correlations between adjacent aromatic protons, such as H5 and H6, and between H3 and H4, confirming their positions relative to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon atom, for instance, confirming that the proton signal at ~9.2 ppm corresponds to C1 and the methyl proton signal at ~2.6 ppm is attached to the methyl carbon at ~18 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH), which is vital for connecting different spin systems and identifying quaternary carbons. youtube.comsdsu.edu Key HMBC correlations for 8-chloro-7-methylisoquinoline would include:

The methyl protons (7-CH₃) showing a correlation to C7, C6, and C8.

The H1 proton showing correlations to C3 and C8a.

The H5 proton showing correlations to C4a, C7, and C6.

These 2D techniques, used in concert, allow for the complete and unambiguous assignment of the molecule's structure.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of 8-chloro-7-methylisoquinoline (C₁₀H₈ClN). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the [M]⁺ peak (containing the ³⁵Cl isotope). neu.edu.tr

HRMS Data for 8-Chloro-7-methylisoquinoline (C₁₀H₈ClN)

| Ion | Calculated m/z ([M]⁺ for ³⁵Cl) | Calculated m/z ([M+2]⁺ for ³⁷Cl) |

| [C₁₀H₈ClN]⁺ | 177.0345 | 179.0316 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure. nih.gov For isoquinoline alkaloids, fragmentation often involves the loss of substituent groups. nih.govresearchgate.net

For 8-chloro-7-methylisoquinoline, the fragmentation pattern is expected to be characterized by several key bond cleavages:

Loss of a Chlorine Radical: A primary fragmentation pathway would be the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form an ion at m/z 142.

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would lead to the loss of a methyl radical (•CH₃), producing a fragment ion at m/z 162.

Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another plausible pathway, which would yield an ion at m/z 141.

Ring Cleavage: Isoquinoline structures can also undergo characteristic ring cleavages, often involving the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, which would result in a fragment ion at m/z 150.

Predicted Key MS/MS Fragments for 8-Chloro-7-methylisoquinoline

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 177 | Loss of Chlorine Radical | 142 | •Cl |

| 177 | Loss of Methyl Radical | 162 | •CH₃ |

| 177 | Loss of Hydrogen Cyanide | 150 | HCN |

| 177 | Loss of Hydrogen Chloride | 141 | HCl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of 8-chloro-7-methylisoquinoline is expected to be rich and complex, with characteristic bands corresponding to the vibrations of the isoquinoline core, the methyl group, and the carbon-chlorine bond.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear in the 3000–2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring system give rise to a series of strong to medium intensity bands in the 1650–1400 cm⁻¹ region. nih.gov

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the 1300–650 cm⁻¹ region, with the specific pattern of the out-of-plane bands being diagnostic of the substitution pattern on the aromatic rings.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically around 800–600 cm⁻¹.

Predicted Vibrational Mode Frequencies for 8-Chloro-7-methylisoquinoline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR, Raman |

| C=C/C=N Ring Stretch | 1650 - 1400 | IR, Raman |

| CH₃ Bending | 1460 - 1370 | IR, Raman |

| Aromatic C-H Bending | 1300 - 650 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the detailed assignment of the experimental IR and Raman spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic and heteroaromatic systems like isoquinoline derivatives, this method provides valuable insights into the nature of their π-electron systems and the effects of various substituents. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

In isoquinoline and its derivatives, the primary electronic transitions observed are typically π→π* and n→π* transitions. mdpi.com The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity. The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital, are typically weaker. mdpi.com

The substitution pattern and the solvent environment can significantly influence the UV-Vis absorption spectrum. For instance, studies on complex indenoisoquinoline derivatives, which share the core isoquinoline scaffold, demonstrate the sensitivity of the absorption bands to solvent polarity. plos.orgnih.gov The general features of the spectra for different derivatives are often similar, suggesting the electronic structure of the boundary orbitals is primarily dictated by the core scaffold. nih.gov However, changes in solvent from a non-polar medium like carbon tetrachloride (CCl₄) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to shifts in the wavelength of maximum absorbance (λmax) and changes in the intensity of the absorption bands. plos.orgnih.gov These shifts, known as solvatochromism, can provide information about the change in dipole moment of the molecule upon electronic transition.

Detailed analysis of indenoisoquinoline derivatives in different solvents reveals distinct absorption peaks in the 250–450 nm range. nih.gov The table below summarizes the experimentally observed absorption maxima for representative derivatives, illustrating the impact of both structural modifications and solvent polarity on the electronic transitions.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| NSC314622 | Carbon Tetrachloride (CCl₄) | 270, 290, 340, 360, 380 nih.gov |

| Dimethyl Sulfoxide (DMSO) | 275, 300, 350, 365, 380 nih.gov | |

| NSC725776 | Carbon Tetrachloride (CCl₄) | 270, 290, 340, 360, 380 nih.gov |

| Dimethyl Sulfoxide (DMSO) | 275, 300, 350, 365, 380 nih.gov | |

| NSC724998 | Carbon Tetrachloride (CCl₄) | 270, 290, 340, 360, 380 nih.gov |

| Dimethyl Sulfoxide (DMSO) | 275, 300, 350, 365, 380 nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

The structural characterization of isoquinoline derivatives by X-ray crystallography has been reported for numerous compounds, confirming their molecular connectivity and revealing detailed information about their solid-state packing. For example, the crystal structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline, a tetrahydroisoquinoline alkaloid, was determined to unambiguously establish its stereochemistry and conformation. mdpi.com

Another study on a novel isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, provided detailed crystallographic data that confirmed its absolute structure and revealed that its central six-membered heterocyclic rings adopt a distorted half-chair conformation. eurjchem.com The analysis also showed that the molecules are linked by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions, forming a three-dimensional network. eurjchem.com

The key parameters obtained from a crystallographic study are summarized in a data table, providing a standardized format for the structural information.

| Parameter | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline mdpi.com | Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate eurjchem.com |

|---|---|---|

| Chemical Formula | C₁₂H₁₇NO₃ | C₁₅H₁₇NO₂S₂ |

| Formula Weight (g/mol) | 223.27 | 307.41 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.458(2) | 5.2804(5) |

| b (Å) | 8.694(2) | 8.1347(17) |

| c (Å) | 17.653(4) | 35.015(4) |

| Volume (ų) | 1144.1(4) | 1504.1(4) |

| Z (Molecules/unit cell) | 4 | 4 |

| Final R₁ [I > 2σ(I)] | 0.038 | 0.0389 |

| wR₂ (all data) | 0.096 | 0.0965 |

Computational Chemistry and Theoretical Investigations of 8 Chloro 7 Methylisoquinoline

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 8-Chloro-7-methylisoquinoline, DFT studies would typically involve:

Geometry Optimization and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For related chloro-quinoline compounds, studies have shown that the introduction of a chlorine atom can decrease the HOMO-LUMO gap, suggesting an increase in reactivity. However, specific energy values for 8-Chloro-7-methylisoquinoline are not documented.

A hypothetical data table for FMO analysis would look like this, but the values remain undetermined due to the lack of specific studies:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). While the general principles of MEP analysis are well-understood, a specific MEP map for 8-Chloro-7-methylisoquinoline has not been published.

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into atomic charges, hybridization, and donor-acceptor interactions between orbitals. This analysis helps in understanding the nature of chemical bonds and intramolecular interactions. Without specific computational studies, NBO charge data for the individual atoms of 8-Chloro-7-methylisoquinoline cannot be provided.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. These models are heavily reliant on molecular descriptors.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These descriptors are the building blocks of QSAR/QSPR models. Common descriptors include topological indices, constitutional descriptors, and quantum-chemical descriptors. While QSAR studies have been performed on various series of quinoline (B57606) and isoquinoline (B145761) derivatives to explore their antimalarial or antimicrobial activities, a specific QSAR model involving 8-Chloro-7-methylisoquinoline and its associated molecular descriptors was not found in the surveyed literature.

A representative table of molecular descriptors that would be calculated in a QSAR study is presented below, though the values for 8-Chloro-7-methylisoquinoline are not available.

| Descriptor Type | Descriptor Name | Value |

| Constitutional | Molecular Weight | Data not available |

| Topological | Wiener Index | Data not available |

| Quantum-Chemical | Dipole Moment | Data not available |

| Quantum-Chemical | HOMO Energy | Data not available |

| Quantum-Chemical | LUMO Energy | Data not available |

Correlations with Theoretical Parameters

Theoretical parameters derived from quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the chemical reactivity and stability of a molecule. For isoquinoline derivatives, these parameters are often correlated with their biological activity or material properties.

Key theoretical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. In studies of similar quinoline derivatives, a smaller HOMO-LUMO gap has been associated with enhanced charge transfer within the molecule, which is a desirable property for applications in nonlinear optics. nih.gov

Table 1: Representative Theoretical Chemical Reactivity Descriptors (Note: The following values are illustrative for a substituted isoquinoline and demonstrate typical results from DFT calculations, as specific data for 8-Chloro-7-methylisoquinoline is not available in the cited literature.)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating ability |

| ELUMO | -2.05 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.10 | Chemical stability and reactivity |

| Hardness (η) | 2.05 | Resistance to change in electron configuration |

| Ionization Potential (IP) | 6.15 | Energy required to remove an electron |

| Electron Affinity (EA) | 2.05 | Energy released upon gaining an electron |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand, such as 8-Chloro-7-methylisoquinoline, might interact with a biological target, typically a protein. These methods are foundational in structure-based drug design. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov The process yields a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), which estimates the strength of the protein-ligand interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction.

For isoquinoline and quinoline derivatives, docking studies have been performed against various targets, including kinases, proteases, and enzymes involved in neurodegenerative diseases. nih.govnih.govtandfonline.com These studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the protein's active site. For example, in silico studies of quinoline derivatives against the SARS-CoV-2 main protease (Mpro) showed hydrogen bonding with residues like His41, Glu166, and Asp187. tandfonline.comnih.gov Such an interaction profile is vital for understanding the mechanism of action and for guiding the design of more potent inhibitors.

Table 2: Illustrative Molecular Docking Results for 8-Chloro-7-methylisoquinoline (Note: This data is hypothetical, based on typical docking results for similar heterocyclic compounds against a protein kinase target, as specific studies on 8-Chloro-7-methylisoquinoline were not found.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., CDK4) | -8.5 | LEU 83 | Hydrophobic |

| VAL 91 | Hydrophobic | ||

| ASP 99 | Hydrogen Bond |

Key metrics for analyzing stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein backbone over the simulation time (e.g., 50-100 nanoseconds) indicates that the complex remains in a stable conformation. researchgate.net Low RMSD values are indicative of minimal deviation from the initial structure and thus high stability. researchgate.net RMSF analysis highlights the flexibility of individual amino acid residues, revealing which parts of the protein are most affected by ligand binding. Stable protein-ligand interactions are crucial for a ligand's efficacy. researchgate.netnih.govnih.govresearchgate.netacs.org Studies on quinoline derivatives have used MD simulations to confirm the stability of docked complexes, showing that the key interactions observed in docking are maintained throughout the simulation. tandfonline.comnih.govdoi.org

Theoretical Spectroscopic Calculations (e.g., Vibrational, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to calculate and predict spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational spectroscopy studies on isoquinoline and its derivatives have been successfully performed using DFT calculations with functionals like B3LYP. nih.govresearchgate.net The calculated vibrational frequencies (for IR and Raman spectra) typically show good agreement with experimental data after applying a scaling factor. rjptonline.org This correlation allows for a precise assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N bending, and ring deformations.

Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. core.ac.uk Comparing the calculated chemical shifts with experimental values provides a robust method for confirming the proposed structure of a synthesized compound. researchgate.net

Table 3: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for the Isoquinoline Scaffold (Note: Experimental data for the parent isoquinoline is used for illustrative purposes to demonstrate the methodology of comparing theoretical calculations with experimental findings.)

| Proton Position | Calculated Chemical Shift (ppm) researchgate.net | Experimental Chemical Shift (ppm) researchgate.net | Difference (ppm) |

|---|---|---|---|

| H1 | 9.15 | 9.27 | -0.12 |

| H3 | 8.45 | 8.53 | -0.08 |

| H4 | 7.52 | 7.59 | -0.07 |

| H5 | 7.75 | 7.81 | -0.06 |

Analysis of Nonlinear Optical Properties (Polarizability and Hyperpolarizability)

Nonlinear optical (NLO) materials are essential for modern technologies like optical computing, data storage, and telecommunications. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit strong NLO responses. Quinoline and isoquinoline derivatives are of great interest in this field due to their electronic properties. mdpi.commdpi.com

Computational chemistry allows for the prediction of NLO properties by calculating the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). rsc.org The magnitude of the first hyperpolarizability (β₀) is a key measure of the second-order NLO activity of a molecule. Calculations are often performed using DFT methods, and the results are typically compared against a standard NLO material like urea (B33335) to gauge their potential. nih.gov For quinoline-based compounds, it has been shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability and thus the NLO response. nih.govmdpi.com

Table 4: Calculated Nonlinear Optical Properties (Note: These values are representative for a substituted quinoline derivative, demonstrating the type of data generated in NLO studies. Urea is a standard reference compound.)

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

|---|---|---|---|

| Illustrative Isoquinoline Derivative | 5.8 | -2.5 x 10-23 | 8.5 x 10-30 |

| Urea (Reference) | 1.37 | -0.33 x 10-23 | 0.37 x 10-30 |

Molecular Interactions and Ligand Development Based on 8 Chloro 7 Methylisoquinoline

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For isoquinoline (B145761) derivatives, SAR studies have revealed that the nature and position of substituents are critical determinants of their pharmacological profiles.

Influence of Halogenation (C-8 Chloro) on Molecular Interactions

The introduction of a halogen atom, such as chlorine, at the C-8 position of the isoquinoline ring can profoundly impact its molecular interactions. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can be crucial for ligand-receptor binding. The chlorine atom at the C-8 position is an electron-withdrawing group, which can alter the electron density of the aromatic system and influence the pKa of the isoquinoline nitrogen. This modification can affect the compound's ionization state at physiological pH and its ability to interact with target proteins.

Halogenation can also enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and access intracellular targets. In the context of SAR, the introduction of a chlorine atom can lead to more potent compounds by occupying a specific hydrophobic pocket within a receptor's binding site. For example, in a series of 1-benzyl-tetrahydroisoquinolines, halogenation on the isoquinoline ring was found to be a key factor in modulating affinity for dopamine (B1211576) receptors nih.gov. Specifically, a 7-chloro substitution in 1-benzyl-6-hydroxy-tetrahydroisoquinolines resulted in high affinity for both D1-like and D2-like dopamine receptors nih.gov. While this example is on a tetrahydroisoquinoline core and the chlorine is at C-7, it highlights the significant role that chlorination on the isoquinoline ring plays in receptor affinity.

The following table summarizes the effects of halogenation on the properties of isoquinoline derivatives based on general findings in medicinal chemistry.

| Property | Effect of C-8 Chlorination | Potential Impact on Molecular Interactions |

| Electron Density | Electron-withdrawing | Alters pi-pi stacking interactions and hydrogen bonding potential of the ring. |

| Lipophilicity | Increases | Enhances binding to hydrophobic pockets in target proteins and can improve membrane permeability. |

| pKa of Nitrogen | Decreases basicity | Affects the ionization state at physiological pH, influencing electrostatic interactions. |

| Halogen Bonding | Potential for formation | Can form specific, directional interactions with electron-rich atoms (e.g., oxygen, nitrogen) in a binding site. |

Impact of Methylation (C-7 Methyl) on Receptor Binding

The methylation of a molecule, such as the introduction of a methyl group at the C-7 position of isoquinoline, can influence receptor binding through several mechanisms. A methyl group is a small, lipophilic substituent that can occupy hydrophobic cavities within a binding site, leading to enhanced binding affinity through favorable van der Waals interactions.

The position of the methyl group is critical. For instance, in a study of tetrahydroisoquinoline-7-carboxamide derivatives as discoidin domain receptor 1 (DDR1) inhibitors, the placement of a methyl group had a significant impact on potency. While this study did not specifically examine a 7-methyl group on the isoquinoline core itself, it demonstrated that small alkyl groups could be strategically positioned to interact with hydrophobic pockets in the receptor.

Furthermore, the addition of a methyl group can have steric implications, either by promoting a more favorable binding conformation or by sterically hindering interactions with off-target molecules, thereby improving selectivity. The electronic effect of a methyl group is weakly electron-donating, which can subtly influence the reactivity and interactions of the aromatic ring.

The table below outlines the general impact of methylation on isoquinoline derivatives.

| Property | Effect of C-7 Methylation | Potential Impact on Receptor Binding |

| Steric Profile | Increases bulk | Can promote a specific binding conformation and enhance selectivity by preventing off-target binding. |

| Lipophilicity | Increases | Facilitates entry into hydrophobic pockets of a receptor, potentially increasing binding affinity. |

| Electronic Effect | Weakly electron-donating | Can subtly modify the electron distribution of the isoquinoline ring system. |

Conformational Analysis and its Role in Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to be recognized by and bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For substituted isoquinolines like 8-chloro-7-methylisoquinoline, the substituents can influence the preferred conformation of the molecule and any flexible side chains that may be attached.

The role of conformation in biological recognition is paramount. A ligand must adopt a conformation that is complementary to the binding site of its target protein for a productive interaction to occur. Therefore, understanding the conformational landscape of 8-chloro-7-methylisoquinoline derivatives is essential for the rational design of potent and selective ligands.

Design and Development of Isoquinoline-Based Molecular Probes and Biosensors

The unique photophysical properties and versatile chemistry of the isoquinoline scaffold make it an attractive platform for the development of molecular probes and biosensors. These tools are invaluable for studying biological processes in real-time and for identifying the molecular targets of bioactive compounds.

Fluorescent Probes for Cellular and Biological Imaging

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. Isoquinoline derivatives have been utilized as fluorophores in the design of probes for cellular imaging. The fluorescence properties of these probes, such as their quantum yield and emission wavelength, can be modulated by the introduction of substituents.

The 8-chloro-7-methylisoquinoline scaffold could serve as the core of a fluorescent probe. The chloro and methyl groups would likely influence the photophysical properties of the resulting fluorophore. For instance, electron-donating and electron-withdrawing groups are often strategically placed on aromatic systems to create "push-pull" systems that can lead to desirable fluorescence characteristics, such as large Stokes shifts and sensitivity to the local environment. While specific examples utilizing 8-chloro-7-methylisoquinoline are not prominent, the general principles of fluorophore design suggest that this scaffold could be functionalized to create novel imaging agents. The development of such probes often involves a rational design approach where the effects of different substituents on the photophysical properties are systematically studied nih.gov.

The following table presents key considerations in the design of isoquinoline-based fluorescent probes.

| Design Parameter | Consideration | Relevance of 8-Chloro-7-methylisoquinoline |

| Fluorophore Core | The isoquinoline ring system provides a rigid, aromatic scaffold. | The chloro and methyl groups can modify the electronic structure, affecting absorption and emission wavelengths. |

| Substituent Effects | Electron-donating and electron-withdrawing groups can be introduced to tune fluorescence properties. | The existing chloro (withdrawing) and methyl (donating) groups provide a starting point for further functionalization. |

| Linker | A linker can be used to attach the fluorophore to a recognition element (e.g., a ligand for a specific protein). | Functionalization of the isoquinoline core would be necessary to attach a linker. |

| Recognition Element | This part of the probe provides specificity for the biological target of interest. | The 8-chloro-7-methylisoquinoline moiety itself could be part of the recognition element. |

Affinity Probes for Target Identification

Affinity probes are powerful tools used to identify the cellular binding partners of a small molecule. These probes typically consist of the small molecule of interest (the "bait"), a reactive group for covalent attachment to the target, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and isolation of the target protein.

An 8-chloro-7-methylisoquinoline-based bioactive compound could be converted into an affinity probe to elucidate its mechanism of action. This would involve synthetically modifying the parent compound to incorporate a linker attached to a photoreactive group (for photo-affinity labeling) and a reporter tag. The position of the linker attachment is crucial to ensure that the probe retains its affinity for the target protein. The development of such probes is a key step in chemical biology and drug discovery for validating drug targets and understanding off-target effects.

| Component of Affinity Probe | Function | Design Consideration for an 8-Chloro-7-methylisoquinoline Probe |

| Parent Compound | Provides binding affinity and selectivity for the target protein. | The 8-chloro-7-methylisoquinoline derivative with the desired biological activity. |

| Linker | Connects the parent compound to the reactive group and reporter tag without disrupting binding. | The linker should be attached at a position on the isoquinoline ring that is not critical for target interaction. |

| Reactive Group | Forms a covalent bond with the target protein upon activation (e.g., by UV light for photo-affinity probes). | Common reactive groups include diazirines, benzophenones, and aryl azides. |

| Reporter Tag | Enables detection and purification of the probe-target complex. | Biotin for affinity purification or a fluorophore for imaging. |

Coordination Chemistry of Isoquinoline Ligands with Metal Ions

Isoquinoline and its derivatives are versatile ligands in coordination chemistry due to the presence of a nitrogen atom in the aromatic ring system, which can readily donate its lone pair of electrons to a metal center. The specific substituents on the isoquinoline ring, such as the chloro and methyl groups in 8-Chloro-7-methylisoquinoline, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with isoquinoline-type ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, derivatives of 8-hydroxyquinoline (B1678124) (a structural relative of isoquinoline) have been shown to form stable complexes with a variety of divalent transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The synthesis process often involves dissolving the ligand and the metal salt, followed by adjusting the pH to facilitate the formation of the complex, which may then precipitate from the solution. researchgate.net

The resulting metal complexes are characterized using a range of physicochemical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the stoichiometric ratio of metal to ligand in the complex. |

| FTIR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of specific bonds (e.g., C=N of the isoquinoline ring). |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, helping to elucidate its geometry (e.g., octahedral or square planar). scirp.org |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complexes and the presence of coordinated solvent molecules. |

| Magnetic Susceptibility | Helps to determine the geometry of the complex and the oxidation state of the central metal ion. |

These analyses have shown that isoquinoline and its derivatives can act as bidentate ligands, coordinating to metal ions through both the nitrogen atom and another donor atom (like the oxygen in 8-hydroxyquinoline), forming stable chelate rings. scirp.org The resulting complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. scirp.org

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunable nature of both the metal center and the organic linker allows for the design of MOFs with specific properties for applications in gas storage, catalysis, and sensing.

While specific research on incorporating 8-Chloro-7-methylisoquinoline into MOFs is not available, related heterocyclic compounds like imidazoles and quinolines are used as linkers or can be loaded into the pores of existing MOFs. nih.govresearchgate.net For example, 8-hydroxyquinoline has been successfully loaded into the MIL-53as(Al) MOF. researchgate.net The isoquinoline moiety could serve as a functional linker, where the nitrogen atom coordinates to the metal center, and other parts of the molecule can be modified to control the pore size and functionality of the MOF. Zeolitic imidazolate frameworks (ZIFs), such as ZIF-8, are a prominent class of MOFs formed by linking metal ions like Zn²⁺ with imidazolate linkers, highlighting the utility of nitrogen-containing heterocycles in MOF construction. nih.gov The incorporation of a functionalized isoquinoline could lead to MOFs with tailored chemical environments for specific applications.

Role in Bioinorganic Chemistry

The field of bioinorganic chemistry investigates the role of metals in biological systems. Isoquinoline derivatives are of interest due to their ability to chelate metal ions that are essential for the metabolism of living organisms. researchgate.net The biological activity of compounds like 8-hydroxyquinoline is often attributed to their capacity to form stable complexes with metal ions, thereby interfering with metalloenzyme function or metal homeostasis in cells. This chelation can enhance the biological efficacy of the organic compound.

Investigation of Molecular Mechanisms of Action (Excluding Pharmacological Outcomes)

Enzyme Inhibition Studies at the Molecular Level

Enzymes are proteins that catalyze biochemical reactions, and their inhibition is a key mechanism of action for many compounds. An isoquinoline derivative could inhibit an enzyme through various molecular interactions within the enzyme's active site or at an allosteric site. These interactions can include:

Hydrogen Bonding: The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the isoquinoline structure can engage in hydrophobic interactions with nonpolar amino acid residues.

Coordination: If the active site contains a metal ion (metalloenzyme), the isoquinoline nitrogen could coordinate directly to this metal, disrupting its catalytic function.

The specific substituents (the '8-Chloro' and '7-methyl' groups) would play a critical role in determining the specificity and strength of these interactions, influencing which enzymes the molecule might inhibit.

Protein-Ligand Interaction Mechanisms

The binding of a ligand (like 8-Chloro-7-methylisoquinoline) to a protein is a dynamic process governed by thermodynamics and kinetics. nih.gov Several models describe this interaction, moving beyond the simple "lock-and-key" hypothesis.

Induced Fit: In this model, the initial binding of the ligand to the protein is relatively weak, but it induces a conformational change in the protein. This change results in a tighter binding pocket that is more complementary to the ligand. nih.govnih.gov

Conformational Selection: This model posits that a protein exists as an ensemble of different conformations in equilibrium. The ligand preferentially binds to a specific, pre-existing conformation, shifting the equilibrium towards that state. nih.govnih.gov

Experimental techniques are used to study these interactions and quantify the binding affinity.

Techniques for Studying Protein-Ligand Interactions:

| Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the protein. nih.gov | Binding constant (Kb), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. nih.gov | Association (on-rate) and dissociation (off-rate) kinetics, providing the dissociation constant (Kd). |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. | Binding affinity and potential conformational changes in the protein. |

These methods provide quantitative data on the strength and thermodynamics of protein-ligand interactions, offering insights into the molecular driving forces behind the binding event. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB, MAPK)